molecular formula C6H10O2 B145642 2-Hydroxycyclohexan-1-one CAS No. 30282-14-5

2-Hydroxycyclohexan-1-one

Cat. No. B145642
CAS RN: 30282-14-5
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexan-1-one, also known as Adipoin, is an organic compound with the molecular formula C6H10O2 . It is an important intermediate compound used in the synthesis of various organic compounds, including biologically active molecules, pharmaceuticals, dyes, and fragrances .


Synthesis Analysis

Several methods exist for the synthesis of 2-Hydroxycyclohexan-1-one. On a laboratory scale, it can be produced from resorcinol via 1,3-cyclohexanedione . It can also be obtained by the Birch reduction of anisole followed by acid hydrolysis . Another method involves the carbonyl reduction reaction of cyclohexene .


Molecular Structure Analysis

The molecular structure of 2-Hydroxycyclohexan-1-one consists of a six-membered ring with one ketone and one hydroxyl functional group .


Chemical Reactions Analysis

2-Hydroxycyclohexan-1-one is a versatile compound that can participate in various chemical reactions. It is a reactant involved in the synthesis of substrates for tin tetrachloride mediated fragmentation to produce ynones and ynoates, tandem oxidation coupling reactions with diamines, asymmetric allylic alkylation of enolates, and formate reduction of allylic carbonates for polypropionate systems .


Physical And Chemical Properties Analysis

2-Hydroxycyclohexan-1-one is a colorless liquid or crystalline solid with a molecular weight of 114.1424 . The density is 1.142, and it has a melting point of 100-107°C and a boiling point of 83-86°C at 13mm Hg .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Hydroxycyclohexanone serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules through various chemical reactions. Some notable applications include:

Mechanism of Action

Safety and Hazards

2-Hydroxycyclohexan-1-one can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, inhaling vapors, and ingestion . In case of accidental contact or ingestion, immediate medical attention is advised .

Future Directions

While specific future directions for 2-Hydroxycyclohexan-1-one are not detailed in the search results, its wide range of applications in the synthesis of various organic compounds suggests potential for continued use in pharmaceuticals, dyes, and fragrances .

properties

IUPAC Name

2-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycyclohexan-1-one

CAS RN

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
Source ChemIDplus
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Record name Cyclohexanone, dimer
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Record name Adipoin
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Record name Adipoin
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-
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Record name 2-hydroxycyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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